Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrimidine derivative that has a chloro and a methylthio group attached to it. The carboxylate group is present at the 5th position of the pyrimidine ring.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, focusing on its unique applications across various fields:
Medicinal Chemistry Synthesis
This compound serves as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules. It has been used in the total synthesis of marine alkaloid variolin B , which exhibits antiviral, antitumor, and antifungal activities .
Kinase Inhibitors
It is utilized in the synthesis of 2,4-disubstituted pyrimidines , which are a novel class of kinase inhibitors targeting KDR (Kinase Insert Domain Receptor), a key player in angiogenesis and cancer progression .
Neuroprotection and Anti-inflammatory
Researchers have explored its use in creating triazole-pyrimidine hybrids with potential neuroprotective and anti-neuroinflammatory activities, which could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
Derivatives of this compound have shown promise in antimicrobial activity, making it a valuable entity for developing new antibiotics to combat resistant strains of bacteria .
FMS Tyrosine Kinase Inhibitors
The compound has been used in synthesizing pyrimidinopyridones, which are potential inhibitors of FMS tyrosine kinase, an enzyme involved in cell differentiation and growth .
DNA Synthesis
An improved synthetic strategy involving this compound has been developed for the multigram-scale synthesis of DNA, which is crucial for genetic research and biotechnology applications .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been used in the synthesis of various compounds with antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
properties
IUPAC Name |
methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCIRKYVMLTHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427986 | |
Record name | methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
38275-39-7 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(methylthio)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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